N-(3,4-dichlorophenyl)-3-ethoxybenzamide
Description
N-(3,4-Dichlorophenyl)-3-ethoxybenzamide is a benzamide derivative featuring a 3,4-dichlorophenyl group attached to the nitrogen atom of the benzamide core, with an ethoxy substituent at the 3-position of the benzene ring. The 3,4-dichlorophenyl moiety is a recurring motif in bioactive molecules, often associated with enhanced receptor binding or metabolic stability due to the electron-withdrawing effects of chlorine atoms .
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-3-ethoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c1-2-20-12-5-3-4-10(8-12)15(19)18-11-6-7-13(16)14(17)9-11/h3-9H,2H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHIHRULAJGFGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dichlorophenyl)-3-ethoxybenzamide typically involves the reaction of 3,4-dichloroaniline with 3-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the synthesis may involve similar steps but with optimized conditions for higher yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
N-(3,4-dichlorophenyl)-3-ethoxybenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-3-ethoxybenzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it could act as an inhibitor of photosystem II in plants, disrupting the electron transport chain and affecting photosynthesis.
Comparison with Similar Compounds
Substituent Position and Receptor Affinity
The position of chlorine atoms on the phenyl ring significantly influences biological activity. For example:
- U-47700 (2-(3,4-dichlorophenyl)-N-[2-(dimethylamino)cyclohexyl]-N-methyl-acetamide) shares the 3,4-dichlorophenyl group but differs in its acetamide backbone and dimethylamino-cyclohexyl substituent. It exhibits potent μ-opioid receptor (MOR) binding (7.5× morphine) .
- Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) differs in chlorine positions (2,3 vs. 3,4) and includes an ethoxymethoxy group. This positional isomer is used as a pesticide, highlighting how minor structural changes alter application domains .
| Compound | Chlorine Positions | Key Functional Groups | Primary Application |
|---|---|---|---|
| N-(3,4-dichlorophenyl)-3-ethoxybenzamide | 3,4 | Ethoxy, benzamide | Not explicitly stated |
| U-47700 | 3,4 | Acetamide, dimethylamino | Opioid receptor agonist |
| Etobenzanid | 2,3 | Ethoxymethoxy, benzamide | Pesticide |
Functional Group Modifications
- Linuron Metabolites (e.g., N-(3,4-dichlorophenyl)-N´-methylurea) replace the benzamide with a urea group, reducing aromaticity and hydrogen-bonding capacity, which may impact biodegradability and environmental persistence .
Research Implications and Gaps
- Pharmacological Potential: The structural similarity to U-47700 suggests possible opioid receptor interactions, but empirical binding assays are needed to confirm this .
- Agricultural Applications : Etobenzanid’s pesticidal activity raises questions about whether the target compound’s ethoxy group could confer herbicidal or fungicidal properties .
- Toxicity Profiles : Comparative studies with 3,4-dichloro-N-(3-chlorophenyl)benzamide are critical to assess safety for human or environmental use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
